molecular formula C15H18FNO9 B12324871 (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate

(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate

Cat. No.: B12324871
M. Wt: 375.30 g/mol
InChI Key: KECVBZMPOOTOSB-UHFFFAOYSA-N
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Description

(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes multiple acetoxy groups, a cyano group, and a fluoro group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,3,4,6-tetra-O-acetyl-1-deoxy-1-fluoro-α-D-galactopyranosyl cyanide as a starting material. This compound undergoes a series of acetylation reactions under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluoro and cyano groups while achieving complete acetylation of the hydroxyl groups on the oxane ring.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the cyano group or to convert it into other functional groups.

    Substitution: The acetoxy groups can be substituted with other groups, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its fluoro and cyano groups can serve as markers for tracking biochemical reactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group can enhance binding affinity to these targets, while the cyano group can participate in hydrogen bonding and other interactions. The acetoxy groups can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-α-D-galactopyranosyl cyanide: This compound is similar in structure and is used as a precursor in the synthesis of (3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate.

    1,2,3,4-Tetra-O-acetyl-6-deoxy-6-fluoro-D-glucopyranose: Another related compound with similar functional groups and applications.

Uniqueness

What sets this compound apart is its combination of acetoxy, cyano, and fluoro groups on an oxane ring. This unique structure provides a versatile platform for chemical modifications and enhances its potential in various scientific and industrial applications.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVBZMPOOTOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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